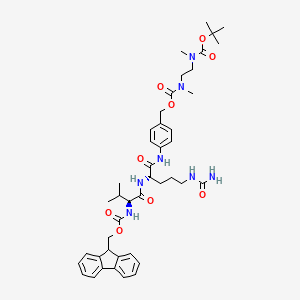
(5-Ethoxy-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethoxy-2-fluorophenyl)methanol, also known as 5-EFPM, is a synthetic organic compound that has recently emerged as a promising compound for use in scientific research. Its unique chemical structure and properties have enabled it to be used in a variety of applications, from drug synthesis to biochemical and physiological studies.
Scientific Research Applications
(5-Ethoxy-2-fluorophenyl)methanol has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various drugs, such as the anti-diabetic drug glimepiride. It has also been used as a tool for the study of the mechanism of action of drugs, as well as for studying the biochemical and physiological effects of drugs. In addition, (5-Ethoxy-2-fluorophenyl)methanol has been used as a substrate for enzyme assays and for the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-fluorophenyl)methanol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs. In addition, it may act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Ethoxy-2-fluorophenyl)methanol are not yet well understood. However, it is believed to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs. In addition, it may have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates.
Advantages and Limitations for Lab Experiments
The use of (5-Ethoxy-2-fluorophenyl)methanol in laboratory experiments offers several advantages. It is a relatively inexpensive and easily synthesized compound, making it suitable for use in a wide range of experiments. In addition, its unique chemical structure makes it a useful tool for studying the mechanism of action of drugs, as well as for studying the biochemical and physiological effects of drugs.
However, there are some limitations to the use of (5-Ethoxy-2-fluorophenyl)methanol in laboratory experiments. For example, its structure may make it difficult to obtain accurate results in certain types of experiments. In addition, its effects on certain enzymes may not be fully understood, making it difficult to predict the results of certain experiments.
Future Directions
There are a number of potential future directions for the use of (5-Ethoxy-2-fluorophenyl)methanol in scientific research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as its potential use in drug synthesis and enzyme assays. In addition, further research could be conducted into its potential applications in the study of drug metabolism and drug interactions. Finally, further studies could be conducted into its potential use in the development of new drugs and drug delivery systems.
Synthesis Methods
(5-Ethoxy-2-fluorophenyl)methanol is synthesized via a two-step process. The first step involves the reaction of ethyl 4-fluorobenzoate with methanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound, 4-fluorobenzylmethanol. The second step involves the reaction of the intermediate compound with ethyl chloride in the presence of a catalyst such as palladium chloride. This reaction produces (5-Ethoxy-2-fluorophenyl)methanol.
properties
IUPAC Name |
(5-ethoxy-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVLYFGABORGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxy-2-fluorophenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)



![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)


